3-(3-bromophenyl)-5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazole
Overview
Description
3-(3-Bromophenyl)-5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring, a bromophenyl group, and a trimethylphenoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-bromophenyl)-5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazole typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a coupling reaction, such as Suzuki or Heck coupling, using a brominated phenyl precursor.
Attachment of the Trimethylphenoxy Group: This step involves the reaction of the oxadiazole intermediate with a trimethylphenoxy methylating agent under basic conditions.
Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the bromophenyl group, potentially leading to the formation of amines or dehalogenated products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) in the presence of hydrogen gas are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.
Major Products:
Oxidation: Quinones or other oxidized phenyl derivatives.
Reduction: Amines or dehalogenated phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, potentially enhancing the activity and selectivity of metal catalysts.
Materials Science: It can be incorporated into polymers or used as a building block for the synthesis of novel materials with unique electronic or optical properties.
Biology and Medicine:
Pharmacology: The compound may exhibit biological activity, such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Biochemical Research: It can be used as a probe or inhibitor in biochemical assays to study enzyme activity or signaling pathways.
Industry:
Electronics: Use in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 3-(3-bromophenyl)-5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazole depends on its specific application:
Biological Activity: It may interact with cellular targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of biological processes.
Catalysis: As a ligand, it can stabilize metal centers and facilitate catalytic cycles by providing an appropriate electronic environment.
Comparison with Similar Compounds
3-(4-Bromophenyl)-5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazole: Similar structure but with the bromine atom in the para position.
3-(3-Chlorophenyl)-5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazole: Similar structure with a chlorine atom instead of bromine.
3-(3-Bromophenyl)-5-[(2,4,6-trimethylphenoxy)methyl]-1,2,4-oxadiazole: Similar structure with different methyl group positions on the phenoxy ring.
Uniqueness: The specific positioning of the bromine and trimethylphenoxy groups in 3-(3-bromophenyl)-5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazole can influence its reactivity, biological activity, and physical properties, making it distinct from its analogs.
Properties
IUPAC Name |
3-(3-bromophenyl)-5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2/c1-11-7-12(2)13(3)16(8-11)22-10-17-20-18(21-23-17)14-5-4-6-15(19)9-14/h4-9H,10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCNUMMRXUDMJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC2=NC(=NO2)C3=CC(=CC=C3)Br)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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